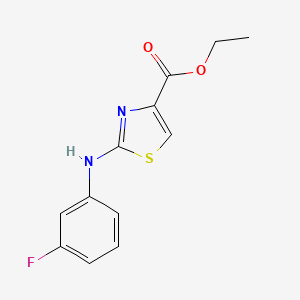
Ethyl 2-((3-fluorophenyl)amino)thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((3-fluorophenyl)amino)thiazole-4-carboxylate is a compound that belongs to the class of organic medicinal compounds known as 2-aminothiazoles . These compounds are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles, such as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .科学的研究の応用
Synthesis and Biological Activities
Ethyl 2-((3-fluorophenyl)amino)thiazole-4-carboxylate and its derivatives have been synthesized using various methods, including microwave-assisted techniques. These compounds have shown promising biological activities. For instance, some derivatives have demonstrated antimicrobial, antilipase, and antiurease activities. The compounds' effectiveness varies depending on the specific microorganism and the type of activity being tested (Başoğlu et al., 2013).
Structural Characterization
The structural characterization of these compounds has been a focus of research. Techniques like single-crystal X-ray diffraction, FT-IR, and UV-Visible spectroscopy have been employed to understand their molecular structure and properties. For example, detailed analysis of crystal structures has provided insights into the molecular conformations and interactions, which are crucial for understanding their biological activities (Sapnakumari et al., 2014).
Antituberculosis Activity
Particular derivatives of this compound have been investigated for their potential in treating tuberculosis. Studies have identified compounds with significant inhibitory effects against Mycobacterium tuberculosis, highlighting their potential as antituberculosis agents (Jeankumar et al., 2013).
Applications in Drug Design
The chemical properties and structural flexibility of these compounds make them of interest in drug design, particularly for targeting specific diseases. Research includes studying their binding profiles, drug-likeness, and potential inhibitory activities against various targets, such as the SARS-CoV-2 main protease. This research aids in understanding how these compounds can be tailored for therapeutic use (Nagarajappa et al., 2022).
Anticancer Potential
The anticancer properties of thiazole derivatives have been extensively studied. Some compounds have shown promising antiproliferative effects against cancer cells, such as breast cancer cells. This research is crucial in exploring new therapeutic options for cancer treatment (Sonar et al., 2020).
作用機序
Target of Action
The primary target of Ethyl 2-((3-fluorophenyl)amino)thiazole-4-carboxylate is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls. By targeting this enzyme, the compound can disrupt the formation of the bacterial cell wall, leading to the death of the bacteria .
Mode of Action
The compound interacts with its target enzyme through a process known as molecular docking . It binds to the active site of the enzyme, preventing it from catalyzing the reaction that leads to the formation of peptidoglycan . This inhibitory action disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
Biochemical Pathways
The compound affects the peptidoglycan biosynthesis pathway . By inhibiting the action of UDP-N-acetylmuramate/L-alanine ligase, it prevents the formation of peptidoglycan, a critical component of the bacterial cell wall . This disruption in the pathway leads to the weakening of the cell wall, making the bacteria susceptible to osmotic pressure and ultimately causing cell lysis .
Pharmacokinetics
The metabolism and excretion of these compounds can vary, but they are typically metabolized in the liver and excreted in the urine .
Result of Action
The compound exhibits significant antibacterial and antifungal potential . It has shown inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli . Additionally, it has demonstrated antifungal potential against Candida glabrata and Candida albicans .
将来の方向性
The synthesized 2-aminothiazole derivatives, including Ethyl 2-((3-fluorophenyl)amino)thiazole-4-carboxylate, have shown moderate to significant antibacterial and antifungal potential . It is clear from the binding affinities that compounds having hydroxyl group substituted on the benzene ring possess strong binding affinity as compared to other analogues . These designed compounds could be considered to act as antagonists against target UDP-N-acetylmuramate/l-alanine ligase , suggesting potential future directions for research and development in this area.
特性
IUPAC Name |
ethyl 2-(3-fluoroanilino)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c1-2-17-11(16)10-7-18-12(15-10)14-9-5-3-4-8(13)6-9/h3-7H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVMSWLNUJPOOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-4-(naphthalen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2766602.png)
![8-bromo-3-(4-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2766603.png)

![2-chloro-N-[[(2-chloroacetyl)amino]-(3-methoxy-4-propoxyphenyl)methyl]acetamide](/img/structure/B2766606.png)
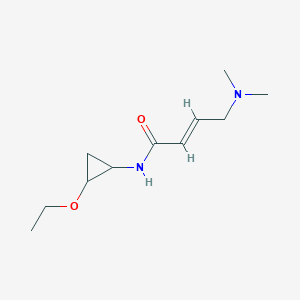
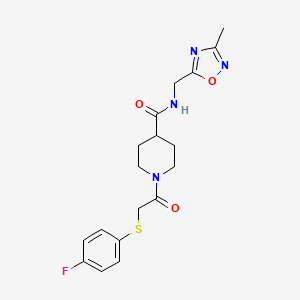
![N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2766610.png)
![1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2766611.png)
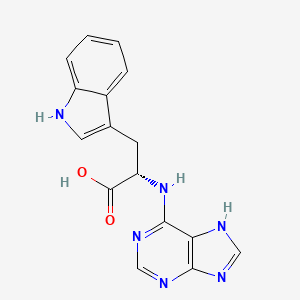
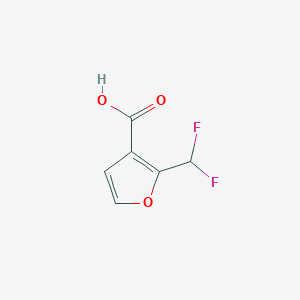
![N-(2,4-difluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2766617.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2766621.png)
